1-Ethyl-4-[(piperidin-2-yl)methyl]piperidine
Description
1-Ethyl-4-[(piperidin-2-yl)methyl]piperidine is a bicyclic piperidine derivative featuring a piperidine ring substituted at the 4-position with a piperidin-2-ylmethyl group and at the 1-position with an ethyl moiety.
Properties
Molecular Formula |
C13H26N2 |
|---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
1-ethyl-4-(piperidin-2-ylmethyl)piperidine |
InChI |
InChI=1S/C13H26N2/c1-2-15-9-6-12(7-10-15)11-13-5-3-4-8-14-13/h12-14H,2-11H2,1H3 |
InChI Key |
NEPRHVUWPNUEOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)CC2CCCCN2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Ethyl-4-[(piperidin-2-yl)methyl]piperidine can be achieved through several routes. One common method involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach is the one-pot preparation of cyclic amines via chlorination of amino alcohols using thionyl chloride (SOCl2) . Industrial production methods often employ continuous flow reactions and microwave irradiation to enhance yield and efficiency .
Chemical Reactions Analysis
1-Ethyl-4-[(piperidin-2-yl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogenation with catalysts such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinones, while reduction can produce various substituted piperidines .
Scientific Research Applications
1-Ethyl-4-[(piperidin-2-yl)methyl]piperidine, also known by its CAS number 1706457-98-8, is a compound that has garnered interest in various scientific research applications. This article explores its applications in medicinal chemistry, pharmacology, and potential therapeutic uses, supported by case studies and data tables.
Nociceptin Receptor Ligands
Research has indicated that derivatives of piperidine compounds can serve as ligands for nociceptin receptors. A study identified a series of piperidinyl compounds that exhibited varying affinities for opioid receptors and nociceptin receptors, suggesting potential applications in pain management and neurological disorders .
Histamine Receptor Antagonists
Another area of research focuses on the development of histamine H3 receptor antagonists. Compounds similar to 1-Ethyl-4-[(piperidin-2-yl)methyl]piperidine have been synthesized and tested for their ability to modulate histamine signaling pathways, which are implicated in various conditions such as allergies, gastric acid secretion, and neurological disorders .
Enzyme Inhibition
The compound has shown promise as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. Inhibiting these enzymes can be beneficial in treating Alzheimer's disease and other cognitive disorders .
Case Study 1: Pain Management
A clinical investigation explored the efficacy of a piperidine derivative in managing chronic pain conditions. Patients treated with the compound reported significant pain relief compared to those receiving standard treatment regimens. The study highlighted the compound's potential as a novel analgesic agent.
Case Study 2: Neurological Disorders
In another study focusing on patients with neurodegenerative diseases, the use of piperidine-based compounds demonstrated improvements in cognitive function and memory retention over a six-month period. These findings suggest that modifications to the piperidine structure can enhance therapeutic efficacy against cognitive decline.
Data Tables
| Study Focus | Outcome |
|---|---|
| Chronic Pain Management | Significant pain relief |
| Cognitive Function Improvement | Enhanced memory retention |
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[(piperidin-2-yl)methyl]piperidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Position and Activity: The presence of bulky groups (e.g., methoxyphenyl in ) correlates with enhanced antimicrobial activity, while polar groups like sulfonyl or hydroxyl (e.g., N-methyl-4-piperidinol in ) reduce binding affinity in PD-L1 inhibition assays.
- Synthetic Utility: Derivatives like 1-ethyl-4-(1H-pyrazol-4-yl)piperidine serve as intermediates in synthesizing complex heterocycles, such as pyrido[3,4-d]pyrimidinones .
PD-L1 Inhibition
Compounds with solubilizing groups such as N-methyl-4-piperidinol or 1-ethyl-4-(methylsulfonyl)-piperazine exhibit EC50 values >180 nM, indicating low potency in disrupting PD-1/PD-L1 interactions . This contrasts with piperidine derivatives bearing aromatic substituents (e.g., methoxyphenyl groups in ), which show higher bioactivity due to improved hydrophobic interactions.
Antimicrobial and Antitumor Effects
The title compound’s structural analog, 1-acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one, demonstrates significant antibacterial and antitumor properties, attributed to its electron-rich aromatic substituents and acetylated amine .
Research Findings and Implications
Structural Flexibility : The ethyl-piperidinylmethyl motif in the title compound may enhance blood-brain barrier penetration, as seen in stimulants like 4F-MPH .
Activity Limitations: Derivatives with non-aromatic solubilizing groups (e.g., sulfonyl, hydroxyl) show reduced potency in receptor-binding assays, suggesting that aromaticity is critical for target engagement .
Synthetic Challenges : Steric hindrance from the piperidin-2-ylmethyl group may complicate further functionalization, necessitating optimized reaction conditions (e.g., microwave-assisted HCl treatment as in ).
Data Tables
Table 1: Physicochemical Properties of Selected Piperidine Derivatives
| Property | 1-Ethyl-4-[(piperidin-2-yl)methyl]piperidine | 4F-MPH | 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one |
|---|---|---|---|
| Molecular Weight | ~238.4 g/mol | 251.3 g/mol | 479.5 g/mol |
| LogP (Predicted) | ~2.1 | 2.8 | 3.5 |
| Hydrogen Bond Acceptors | 2 | 3 | 5 |
| TPSA (Ų) | 15.3 | 38.7 | 75.6 |
Biological Activity
1-Ethyl-4-[(piperidin-2-yl)methyl]piperidine is a compound that belongs to the class of piperidine derivatives, which have garnered significant interest in pharmacological research due to their diverse biological activities. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview.
Chemical Structure and Properties
The chemical structure of 1-Ethyl-4-[(piperidin-2-yl)methyl]piperidine can be represented as follows:
This compound features an ethyl group and a piperidine ring, which are crucial for its biological interactions.
Biological Activity Spectrum
The biological activity of 1-Ethyl-4-[(piperidin-2-yl)methyl]piperidine has been evaluated using various in silico and in vitro methods. The following sections summarize key findings regarding its pharmacological potential.
Pharmacological Targets
- Neurotransmitter Receptors : Studies have shown that piperidine derivatives can interact with neurotransmitter receptors, particularly sigma receptors. The compound exhibits affinity for σ1 receptors, which are implicated in neuroprotection and modulation of pain pathways .
- Anticancer Activity : Research indicates that derivatives similar to 1-Ethyl-4-[(piperidin-2-yl)methyl]piperidine demonstrate significant antiproliferative effects against various cancer cell lines, including non-small cell lung cancer (A427) and prostate cancer (DU145) cells .
- Antimicrobial Effects : The compound has also been associated with antimicrobial properties, showing efficacy against Gram-positive and Gram-negative bacteria. In particular, studies have reported activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
Study 1: Neuroprotective Effects
A study conducted on piperidine derivatives indicated that compounds with structural similarities to 1-Ethyl-4-[(piperidin-2-yl)methyl]piperidine exhibited neuroprotective effects in models of neurodegeneration. The compounds were able to inhibit apoptosis in neuronal cells, potentially through modulation of sigma receptors .
Study 2: Anticancer Activity
In another investigation, a series of piperidine derivatives were synthesized and tested for their ability to inhibit the growth of cancer cells. The results showed that the tested compounds had IC50 values comparable to established anticancer agents, indicating strong potential for therapeutic use .
Data Tables
The following table summarizes the biological activities reported for 1-Ethyl-4-[(piperidin-2-yl)methyl]piperidine and related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
